N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound makes it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Alternatively, the stereochemical control can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide can be compared with other similar compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
These compounds share a similar azabicyclo[3.2.1]octane scaffold but differ in their functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity. The presence of the fluoro group in this compound, for example, may enhance its binding affinity to certain molecular targets, making it unique among its peers.
Properties
IUPAC Name |
N-tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c1-12(2,3)14-11(16)15-9-4-5-10(15)7-8(13)6-9/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYVOPZPFIGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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